

NSC745885: A Potent Downregulator of EZH2 for Cancer Therapy

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently overexpressed in a wide range of human cancers. Its role in promoting tumorigenesis, metastasis, and drug resistance has established it as a promising therapeutic target. This technical guide provides an in-depth overview of **NSC745885**, a small molecule compound identified as a potent downregulator of EZH2. We will delve into its mechanism of action, present quantitative data on its efficacy, detail experimental protocols for its study, and visualize the key pathways involved.

Introduction to EZH2 and Its Role in Cancer

EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin. By repressing the expression of tumor suppressor genes, EZH2 plays a pivotal role in cell cycle progression, differentiation, and apoptosis.[1] Its dysregulation is implicated in numerous malignancies, including bladder, prostate, and breast cancers, making it an attractive target for therapeutic intervention.

NSC745885: Mechanism of Action

NSC745885, a derivative of the natural anthraquinone emodin, has been identified as an effective agent for the downregulation of EZH2.[2][3] The primary mechanism of action is the



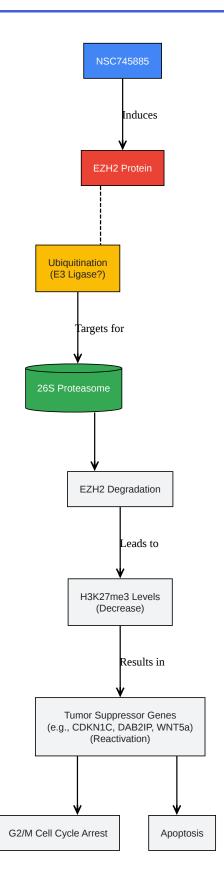
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induction of EZH2 protein degradation through the ubiquitin-proteasome system.[2][3][4][5] This targeted degradation leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of EZH2-silenced tumor suppressor genes.

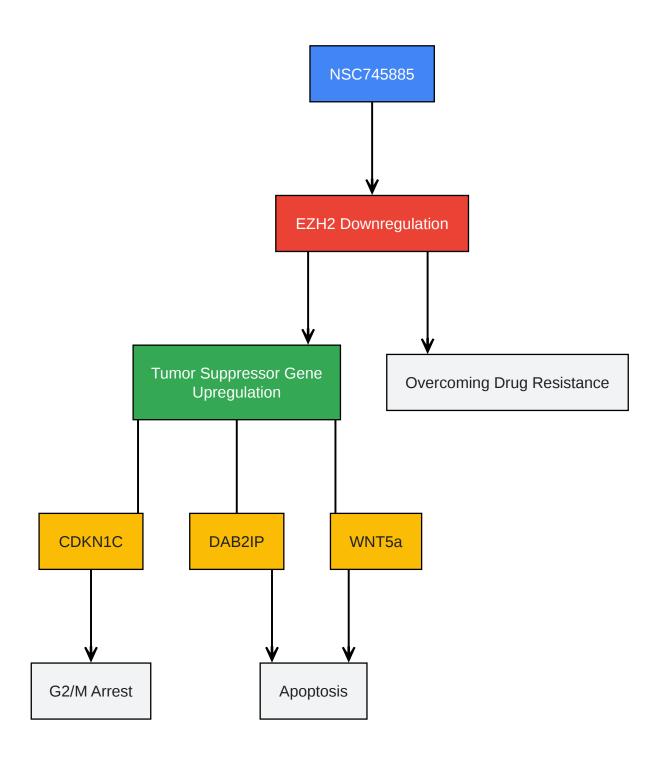
The precise E3 ubiquitin ligase responsible for mediating **NSC745885**-induced EZH2 degradation has not yet been definitively identified in the reviewed literature. However, the process is confirmed to be proteasome-dependent. Several E3 ligases, such as Smurf2, β -TRCP, and Fbw7, are known to be involved in the ubiquitination and subsequent degradation of EZH2.[6] Further research is required to elucidate which of these, or potentially another E3 ligase, is specifically leveraged by **NSC745885**.













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